Ebselen Oxide

AMACR prostate cancer high-throughput screening

Ebselen oxide (2-phenyl-1,2-benzisoselenazol-3(2H)-one 1-oxide) is the selenone oxidation product of the organoselenium compound ebselen, bearing a tetravalent Se=O moiety in place of the ebselen Se–N bond. Unlike ebselen, ebselen oxide lacks intrinsic glutathione peroxidase (GPx)-mimetic antioxidant activity, a property that defines its primary utility as a mechanistic negative control.

Molecular Formula C13H9NO2Se
Molecular Weight 290.19 g/mol
CAS No. 104473-83-8
Cat. No. B1671041
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbselen Oxide
CAS104473-83-8
SynonymsEbselen oxide
Molecular FormulaC13H9NO2Se
Molecular Weight290.19 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3[Se]2=O
InChIInChI=1S/C13H9NO2Se/c15-13-11-8-4-5-9-12(11)17(16)14(13)10-6-2-1-3-7-10/h1-9H
InChIKeySBTLFLABILGUMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ebselen Oxide (CAS 104473-83-8) – A Selenone Analog with Differentiated Target Profile for Procurement Decisions


Ebselen oxide (2-phenyl-1,2-benzisoselenazol-3(2H)-one 1-oxide) is the selenone oxidation product of the organoselenium compound ebselen, bearing a tetravalent Se=O moiety in place of the ebselen Se–N bond . Unlike ebselen, ebselen oxide lacks intrinsic glutathione peroxidase (GPx)-mimetic antioxidant activity, a property that defines its primary utility as a mechanistic negative control . However, in multiple orthogonal assay systems, ebselen oxide exhibits quantitatively superior inhibitory potency relative to ebselen against specific disease-relevant protein targets, including α-methylacyl coenzyme A racemase (AMACR) and histone deacetylase 8 (HDAC8), making it a non-redundant tool compound for target validation and phenotypic screening [1].

Ebselen Oxide vs. Ebselen: Why Interchangeability Is Not Supported by Quantitative Target-Engagement Data


Although ebselen oxide and its parent compound ebselen share the same benzisoselenazolone scaffold, their oxidation-state difference confers divergent pharmacological profiles that preclude generic substitution. Ebselen functions as a broad-spectrum GPx mimetic and peroxynitrite scavenger; ebselen oxide is catalytically inert toward these redox reactions and cannot substitute for ebselen in any assay where ROS detoxification is the measured endpoint . Conversely, ebselen oxide is a 3.5-fold more potent inhibitor of AMACR (IC50 0.80 μM vs. 2.79 μM) [1] and achieves enhanced potency on HDAC8 relative to ebselen [2]. A researcher procuring ebselen for antioxidant studies would obtain a false-negative result if ebselen oxide were inadvertently substituted; a researcher targeting AMACR or HDAC8 would sacrifice potency by selecting ebselen over ebselen oxide. These quantitative, target-specific differences establish that ebselen oxide is not an interchangeable analog but a functionally distinct chemical probe.

Ebselen Oxide Procurement Evidence: Head-to-Head Quantitative Differentiation Against Ebselen and In-Class Analogs


AMACR Inhibition: Ebselen Oxide is 3.5-Fold More Potent than Ebselen in a Validated High-Throughput Enzymatic Assay

In a high-throughput screen of approximately 5,000 unique compounds against purified α-methylacyl coenzyme A racemase (AMACR/P504S), ebselen oxide emerged as the most potent inhibitor discovered, with an IC50 of 0.80 μmol/L. The parent compound ebselen showed an IC50 of 2.79 μmol/L in the same assay, representing a 3.5-fold potency advantage for ebselen oxide [1]. Furthermore, ebselen was characterized as a covalent inactivator of AMACR with a KI(inact) of 24 μmol/L; the covalent modification efficiency of ebselen oxide was not separately reported but its lower IC50 suggests more efficient target engagement [1]. AMACR is a validated diagnostic and therapeutic target in prostatic adenocarcinoma, and attenuation of AMACR expression has been shown to diminish prostate cancer cell growth [1].

AMACR prostate cancer high-throughput screening

HDAC8 Inhibition: Ebselen Oxide Demonstrates Enhanced Potency Over Ebselen with Broad-Spectrum HDAC Isoform Coverage

Ebselen oxide inhibits histone deacetylases HDAC1, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, HDAC8, and HDAC9, with IC50 values ranging from 0.2 to 4.7 μM . Critically, ebselen oxide exhibits increased potency on HDAC8 (IC50 = 0.2 μM) in direct comparison with ebselen, confirmed by dose-response IC50 curves generated from independent experiments [1]. The pan-HDAC inhibition profile of ebselen oxide, combined with its sub-micromolar activity on HDAC8, distinguishes it from ebselen, for which HDAC8 potency is measurably weaker [1]. HDAC8 is implicated in childhood neuroblastoma, T-cell lymphoma, and Cornelia de Lange syndrome.

HDAC epigenetics cancer

Loss of Antioxidant Activity: Ebselen Oxide Serves as a Validated Negative Control for Ebselen in Redox Biology Studies

Ebselen is a well-characterized glutathione peroxidase mimetic and peroxynitrite scavenger that protects against oxidative damage. Ebselen oxide, formed by oxidation of ebselen at the selenium center, lacks this antioxidant property entirely . This functional dichotomy is not partial or attenuated – it is a complete loss of activity – and is consistently reported across multiple independent vendor characterizations . The absolute loss of GPx-mimetic activity means ebselen oxide can be employed as a true negative control to deconvolve ebselen's antioxidant-dependent effects from its antioxidant-independent (e.g., covalent target modification) pharmacology.

antioxidant negative control GPx mimetic

Pseudomonas aeruginosa Alginate Inhibition: Ebselen Oxide Suppresses Virulence Factor Production at Micromolar Concentrations

Ebselen oxide inhibits alginate production by Pseudomonas aeruginosa with an IC50 of 14 μM . Alginate is a key exopolysaccharide virulence factor that contributes to the characteristic mucoid biofilm phenotype in chronic P. aeruginosa infections, particularly in cystic fibrosis patients. The inhibition of alginate biosynthesis occurs via covalent modification of diguanylate cyclase (DGC), which reduces c-di-GMP levels and consequently downregulates alginate gene expression . While ebselen also targets DGC through the same covalent mechanism, quantitative comparative IC50 data for ebselen in this specific alginate production assay are not available from the same study, so the differentiation relative to ebselen is inferred from the broader DGC inhibition profile.

Pseudomonas aeruginosa alginate biofilm

HIV-1 Capsid Inhibition: Ebselen Oxide Retains Anti-HIV Activity with Slightly Improved Potency Over Ebselen

Ebselen was discovered as an inhibitor of HIV-1 capsid C-terminal domain (CTD) dimerization through a TR-FRET high-throughput screen [1]. Ebselen oxide, the selenone analog, retains this anti-HIV-1 capsid activity. In HIV-1 single-round infection assays conducted in HeLa-CD4-LTR-LacZ cells, modification of ebselen to ebselen oxide or 2pyr-ebselen slightly improved antiviral potency [2]. Both compounds inhibit HIV-1 replication via the same covalent mechanism: selenylsulfide bond formation with conserved cysteine residues (Cys198 and Cys218) in the capsid CTD [1]. The preservation of anti-HIV activity, combined with the loss of antioxidant function, makes ebselen oxide a cleaner probe for studying capsid-targeted mechanisms without confounding contributions from ROS modulation.

HIV-1 capsid antiviral CTD dimerization

Ebselen Oxide (CAS 104473-83-8) – Evidence-Backed Research and Industrial Application Scenarios


Prostate Cancer Target Validation: AMACR Inhibitor Screening and Cellular Efficacy Studies

Ebselen oxide, with an AMACR IC50 of 0.80 μM, is the most potent AMACR inhibitor identified from a high-throughput screen of ~5,000 compounds [1]. In the original study, AMACR inhibitors including ebselen oxide demonstrated selective toxicity toward prostate cancer cell lines (LAPC4, LNCaP, PC3) that express AMACR, while sparing the normal prostate fibroblast line WPMY1 that lacks AMACR expression [1]. Researchers validating AMACR as a therapeutic target in prostate adenocarcinoma should procure ebselen oxide as a chemical probe for dose-response studies, knockdown-rescue experiments, and as a reference inhibitor for secondary screens. Its 3.5-fold potency advantage over ebselen reduces compound consumption and enables discrimination between on-target AMACR effects and off-target selenoorganic compound activities.

Epigenetic Drug Discovery: Pan-HDAC Inhibition with Enhanced HDAC8 Engagement

Ebselen oxide's pan-HDAC inhibition profile (HDAC1, HDAC3–9; IC50 0.2–4.7 μM) and its enhanced potency on HDAC8 (IC50 0.2 μM vs. ebselen) position it as a versatile starting point for epigenetic inhibitor development [2]. HDAC8-selective inhibitors are of particular interest for childhood neuroblastoma and T-cell lymphoma. The compound can serve as a reference inhibitor in HDAC activity assays, a tool for chemical biology studies probing HDAC8-specific transcriptional regulation, and a comparator for benchmarking novel synthetic HDAC inhibitor series. Procurement of ebselen oxide rather than ebselen ensures maximal HDAC8 engagement at the lowest concentration, reducing the risk of non-specific effects at higher compound loadings.

Ebselen Mechanism-of-Action Studies: Negative Control for Redox-Dependent Phenotypes

A critical application of ebselen oxide is as a validated negative control in any study investigating ebselen's mechanism of action . Because ebselen oxide retains the covalent protein-modification capacity of ebselen (e.g., DGC inhibition, HIV-1 capsid binding) but completely lacks GPx-mimetic antioxidant activity, parallel treatment with both compounds enables clean deconvolution of ROS-dependent vs. ROS-independent pharmacological effects. Every published study using ebselen in cellular or in vivo models should include ebselen oxide as a control; procurement of both compounds from the same batch-controlled source is recommended to minimize variability.

Anti-Virulence Screening: Pseudomonas aeruginosa Alginate and Biofilm Research

Ebselen oxide inhibits alginate production by P. aeruginosa with an IC50 of 14 μM, acting through covalent DGC modification and c-di-GMP signaling disruption . This application is relevant to cystic fibrosis research, where mucoid P. aeruginosa strains overproduce alginate, contributing to chronic infection and antibiotic tolerance. Ebselen oxide can be used as a reference inhibitor in alginate quantification assays, as a tool compound to study c-di-GMP-dependent regulation of biofilm formation, and as a chemical starting point for medicinal chemistry optimization of anti-virulence agents targeting the DGC/c-di-GMP axis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ebselen Oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.